molecular formula C23H21ClN2O2S B11531977 2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11531977
M. Wt: 424.9 g/mol
InChI Key: LRXGFEJWFXEMME-AFUMVMLFSA-N
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Description

2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C24H20ClN5OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then subjected to a condensation reaction with an aldehyde or ketone to form the desired acetohydrazide derivative.

    Introduction of the Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    DNA Intercalation: Interacting with DNA to affect gene expression and cellular functions.

Comparison with Similar Compounds

2-[(4-CHLOROPHENYL)SULFANYL]-N’-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the substituents attached to the core structure, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C23H21ClN2O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H21ClN2O2S/c1-17-2-4-19(5-3-17)15-28-21-10-6-18(7-11-21)14-25-26-23(27)16-29-22-12-8-20(24)9-13-22/h2-14H,15-16H2,1H3,(H,26,27)/b25-14+

InChI Key

LRXGFEJWFXEMME-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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